molecular formula C8H3ClF6O4S B15293339 3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate

3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B15293339
M. Wt: 344.62 g/mol
InChI Key: LJQUENIOWSONKA-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H4ClF6O4S. This compound is characterized by the presence of a trifluoromethoxy group and a trifluoromethanesulphonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Chloro-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an aniline derivative.

Scientific Research Applications

3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing trifluoromethoxy and trifluoromethanesulphonate groups activate the phenyl ring towards nucleophilic attack. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct electronic properties to the molecule. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H3ClF6O4S

Molecular Weight

344.62 g/mol

IUPAC Name

[3-chloro-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3ClF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H

InChI Key

LJQUENIOWSONKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Cl)OC(F)(F)F

Origin of Product

United States

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